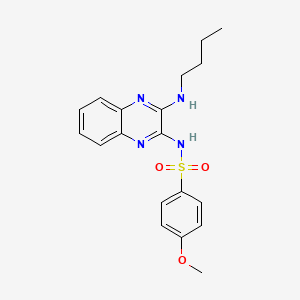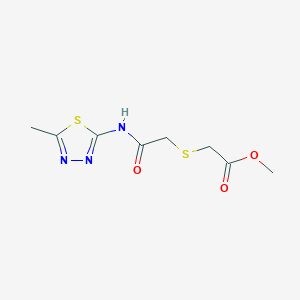
4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-ylamine
Descripción general
Descripción
“4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-ylamine” is a chemical compound that is used in laboratory chemicals . It is also known as "4-Chloro-6-(1-piperidinyl)pyrimidine" . The molecular formula of this compound is C9H12ClN3 .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it has been synthesized by the condensation of cyanuric chloride with aniline . Other methods for the synthesis of similar compounds involve the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-ylamine” has been studied using various spectroscopic techniques . The experimentally obtained spectroscopic data has been compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in detail. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación
Antiviral Activity Against SARS-CoV-2
The compound has been investigated as a potential agent against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. Researchers synthesized and characterized it, followed by molecular docking studies on two SARS-CoV-2 proteins (3TNT and 6LU7). The compound exhibited binding affinity for both proteins, with protein 3TNT showing the best affinity. This suggests its suitability for SARS-CoV-2 treatment .
Benzoxazole Derivatives
A related compound, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, has been synthesized. Benzoxazoles have diverse applications, including antimicrobial, antitumor, and anti-inflammatory properties. Investigating the derivatives of our compound may reveal similar pharmacological activities .
Pim-Kinase Inhibition
Pim-kinases play a role in cell cycle progression and apoptosis. Overexpression of these kinases is associated with various cancers. Exploring the inhibitory effects of our compound on Pim-kinases could contribute to cancer therapy .
Safety and Hazards
Direcciones Futuras
The future directions for the study of “4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-ylamine” could include further investigation of its biological activity and potential therapeutic applications, given the wide range of biological activity exhibited by similar compounds . Additionally, further studies could explore the synthesis of new derivatives of this compound and their potential applications .
Propiedades
IUPAC Name |
4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN5/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKXZXBFMYYZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-ylamine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2443567.png)







![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443582.png)
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2443584.png)
![[4-(2-Hydroxyethyl)phenyl]thiourea](/img/structure/B2443586.png)
![4-[(6,7-Dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid](/img/structure/B2443587.png)
